3-Propyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a propyl group at the third position and a carbonyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods, including:
Cyclization Reactions: Starting from aniline derivatives, cyclization can be induced using appropriate reagents and conditions to form the quinoline core.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large-scale reactors for the cyclization and alkylation steps.
Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Propyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The presence of the carbonyl group and the quinoline core allows it to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the propyl group.
3-Methyl-3,4-dihydroquinolin-2(1H)-one: A similar compound with a methyl group instead of a propyl group.
3-Ethyl-3,4-dihydroquinolin-2(1H)-one: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
3-Propyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
651315-40-1 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-propyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-5-10-8-9-6-3-4-7-11(9)13-12(10)14/h3-4,6-7,10H,2,5,8H2,1H3,(H,13,14) |
InChI Key |
UQWPRVMXWVRYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.